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Compound of Interest

Compound Name: 4-Fluoro-2-nitrophenol

Cat. No.: B1295195 Get Quote

An in-depth guide for researchers, scientists, and drug development professionals on the

interpretation of the infrared spectrum of 4-fluoro-2-nitrophenol, with comparisons to related

phenol derivatives.

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR)

spectrum of 4-fluoro-2-nitrophenol. Through a detailed peak assignment and comparison with

the spectra of 2-nitrophenol and 4-fluorophenol, this document aims to elucidate the vibrational

characteristics of this substituted phenol. The information presented herein is intended to assist

in the structural characterization and quality control of this compound in various research and

development settings.

Experimental Data: IR Peak Assignment
The infrared spectrum of 4-fluoro-2-nitrophenol exhibits a complex pattern of absorption

bands arising from the vibrations of its various functional groups. The positions of these bands

are influenced by the electronic effects of the electron-withdrawing nitro group and the

electronegative fluorine atom, as well as by potential intra- and intermolecular hydrogen

bonding. A detailed assignment of the major vibrational modes is presented in Table 1,

alongside the corresponding data for 2-nitrophenol and 4-fluorophenol for comparative

analysis.
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Vibrational

Mode

4-Fluoro-2-

nitrophenol

(cm⁻¹)

2-Nitrophenol

(cm⁻¹)

**4-
Fluorophenol
(cm⁻¹) **

Assignment

Description

O-H stretch
~3200-3500

(broad)

~3200-3500

(broad)

~3200-3600

(broad)

Stretching

vibration of the

hydroxyl group,

broadened due

to hydrogen

bonding.

Aromatic C-H

stretch
~3100 ~3070-3120 ~3030-3100

Stretching

vibrations of the

C-H bonds on

the aromatic ring.

Asymmetric NO₂

stretch
~1530 ~1530 -

Asymmetric

stretching of the

nitro group.

Symmetric NO₂

stretch
~1350 ~1350 -

Symmetric

stretching of the

nitro group.

Aromatic C=C

stretch
~1600, ~1480

~1615, ~1580,

~1475
~1600, ~1500

Stretching

vibrations within

the benzene ring.

C-O stretch ~1260 ~1270 ~1230

Stretching

vibration of the

carbon-oxygen

bond of the

phenol.

C-F stretch ~1200 - ~1220

Stretching

vibration of the

carbon-fluorine

bond.

In-plane O-H

bend

~1380 ~1370 ~1360 Bending vibration

of the hydroxyl
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group within the

plane of the ring.

Aromatic C-H in-

plane bend
~1150, ~1080 ~1160, ~1040 ~1160, ~1100

Bending

vibrations of the

aromatic C-H

bonds within the

plane of the ring.

Aromatic C-H

out-of-plane

bend

~850 ~820, ~740 ~830

Bending

vibrations of the

aromatic C-H

bonds out of the

plane of the ring.

C-N stretch ~880 ~880 -

Stretching

vibration of the

carbon-nitrogen

bond.

Note: The peak positions are approximate and can vary based on the sample preparation

method and the physical state of the sample.

Comparative Analysis
The IR spectrum of 4-fluoro-2-nitrophenol displays characteristic features that can be

understood by comparison with its parent and substituted analogues.

O-H Stretching: Similar to 2-nitrophenol and 4-fluorophenol, 4-fluoro-2-nitrophenol exhibits

a broad O-H stretching band, indicative of hydrogen bonding. In 2-nitrophenol, intramolecular

hydrogen bonding between the hydroxyl and nitro groups is a dominant feature.[1] The

presence of the nitro group ortho to the hydroxyl group in 4-fluoro-2-nitrophenol suggests

the likelihood of similar intramolecular interactions.

NO₂ Stretching: The strong asymmetric and symmetric stretching vibrations of the nitro

group are prominent in the spectra of both 4-fluoro-2-nitrophenol and 2-nitrophenol,

appearing around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. These bands are absent in the

spectrum of 4-fluorophenol.
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C-F Stretching: A key distinguishing feature in the spectrum of 4-fluoro-2-nitrophenol is the

C-F stretching vibration, which is expected in the region of 1200 cm⁻¹. This band is also

present in the spectrum of 4-fluorophenol but absent in that of 2-nitrophenol.

Aromatic Region: The aromatic C=C stretching vibrations in all three compounds appear in

the 1400-1600 cm⁻¹ region. The substitution pattern on the benzene ring influences the

exact position and number of these bands.[2]

Experimental Protocols
The following is a standard protocol for acquiring the FTIR spectrum of a solid sample like 4-
fluoro-2-nitrophenol using the KBr pellet method.

Materials:

4-Fluoro-2-nitrophenol sample

Infrared (IR) grade Potassium Bromide (KBr), dried

Agate mortar and pestle

Pellet press kit

FTIR spectrometer

Procedure:

Sample Preparation:

Take approximately 1-2 mg of the 4-fluoro-2-nitrophenol sample and 100-200 mg of dry

IR grade KBr.

Grind the KBr in an agate mortar to a fine powder.

Add the sample to the KBr in the mortar and grind the mixture thoroughly until a

homogenous fine powder is obtained. The fine particle size is crucial to minimize

scattering of the infrared radiation.
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Pellet Formation:

Transfer a portion of the mixture into the die of a pellet press.

Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for a few

minutes to form a transparent or translucent pellet.

Spectral Acquisition:

Carefully remove the KBr pellet from the die.

Place the pellet in the sample holder of the FTIR spectrometer.

Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding a sufficient

number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

A background spectrum of the empty sample compartment should be recorded prior to the

sample measurement and automatically subtracted from the sample spectrum.

Logical Workflow for IR Spectrum Analysis
The process of analyzing an IR spectrum to identify a compound and its functional groups

follows a logical progression, as illustrated in the diagram below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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